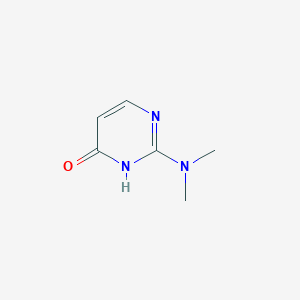

2-(Dimethylamino)pyrimidin-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Dimethylamino)pyrimidin-4-ol is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine. The compound features a pyrimidine ring substituted with a dimethylamino group and a hydroxyl group. This structure is a key intermediate in the synthesis of various pyrimidine derivatives that have potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. One such method involves the reaction of 6-[(dimethylamino)methylene]aminouracil with heterocumulenes like aryl isocyanates and isothiocyanates, leading to the formation of novel pyrimido[4,5-d]pyrimidine derivatives after the elimination of dimethylamine and tautomerisation under thermal conditions . This one-pot synthesis approach is convenient for directly synthesizing a range of pyrimido[4,5-d]pyrimidine derivatives.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using X-ray diffraction studies. For instance, the crystal and molecular structure of related compounds such as 2H- and 2-(p-tolylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4-ones has been investigated, revealing the tautomeric form with a localized N(1)=C(2) bond in crystals . Such studies are crucial for understanding the conjugation effect on the geometrical parameters of the pyrimidine system and can provide insights into the structural aspects of this compound derivatives.

Chemical Reactions Analysis

The chemical reactivity of this compound can be explored through its photolysis in aqueous solutions. Photolysis leads to the formation of isomeric photo-dimers, which are products of dimerisation across the double bond of the pyrimidinol . The yield of these dimers is influenced by factors such as concentration and temperature, and the reaction mechanism involves the formation of pyrimidinol aggregates. These findings are significant for understanding the photochemical behavior of pyrimidine derivatives in different environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are determined by their molecular structure. For example, the crystal structure of 2,8-dimethyl-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, a related compound, shows that the pyrido-pyrimidine moiety is planar and the structure is stabilized by hydrogen bonds and π-π interactions . These interactions are indicative of the potential physical properties of this compound derivatives, such as solubility, melting point, and stability, which are important for their practical applications.

Wissenschaftliche Forschungsanwendungen

Hybrid Catalysts in Synthesis

Hybrid catalysts have been emphasized for their importance in synthesizing pyranopyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical applications due to their broad synthetic applications and bioavailability. A review highlights the application of diverse catalysts, including organocatalysts, metal catalysts, and green solvents, for developing substituted pyrimidine derivatives, underlining the synthetic versatility and potential pharmaceutical relevance of these compounds (Parmar, Vala, & Patel, 2023).

Anti-cancer Applications

The anticancer potential of pyrimidine-based scaffolds has been extensively reported. Pyrimidine derivatives, due to their ability to interact with diverse enzymes, targets, and receptors, have shown significant activity against cancer cells. The patent literature review from 2009 to 2014 indicates a growing interest in pyrimidine-based anticancer agents, highlighting their forefront position as potential future drug candidates (Kaur et al., 2014).

Anti-inflammatory Activities

Recent developments in the synthesis of pyrimidine derivatives have shown that these compounds possess potent anti-inflammatory effects. The review covers methods for pyrimidine synthesis and their inhibitory effects on vital inflammatory mediators, suggesting that a significant number of pyrimidines exhibit strong anti-inflammatory properties. This opens up possibilities for developing new pyrimidine analogs as anti-inflammatory agents with minimized toxicity (Rashid et al., 2021).

Optoelectronic Materials

The incorporation of pyrimidine and quinazoline fragments into π-extended conjugated systems has been recognized for the creation of novel optoelectronic materials. These materials are valuable for developing electronic devices, luminescent elements, and photoelectric conversion elements, illustrating the versatility of pyrimidine derivatives beyond pharmaceutical applications (Lipunova et al., 2018).

Anti-inflammatory Drug Development

Substituted tetrahydropyrimidine derivatives have been studied for their in vitro anti-inflammatory activity. The synthesis and characterization of these compounds reveal that they show promising anti-inflammatory effects, suggesting their potential as leads for anti-inflammatory drug development (Gondkar, Deshmukh, & Chaudhari, 2013).

Wirkmechanismus

While the specific mechanism of action for 2-(Dimethylamino)pyrimidin-4-ol is not mentioned in the search results, pyrimidines in general have been found to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(dimethylamino)-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-9(2)6-7-4-3-5(10)8-6/h3-4H,1-2H3,(H,7,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIEQNBVNRFGOQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1635-28-5 |

Source

|

| Record name | 2-(dimethylamino)pyrimidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.